Benzoic acid, 2-nitroso-, methyl ester is a chemical compound that belongs to the class of nitroso compounds, specifically nitroso derivatives of benzoic acid. This compound is characterized by the presence of a nitroso group (-NO) attached to the benzene ring of benzoic acid, which is also esterified with a methyl group. The compound's systematic name reflects its structural components and functional groups.
This compound can be synthesized from benzoic acid derivatives through various chemical reactions, including nitration and nitrosation processes. Benzoic acid itself is a naturally occurring compound found in many plants and is used in food preservation and as a precursor in organic synthesis.
Benzoic acid, 2-nitroso-, methyl ester is classified as:
The synthesis of benzoic acid, 2-nitroso-, methyl ester can be achieved through several methods, primarily involving the nitration of methyl benzoate followed by nitrosation.
The molecular formula for benzoic acid, 2-nitroso-, methyl ester is . The structure includes:
Benzoic acid, 2-nitroso-, methyl ester can participate in various chemical reactions due to its functional groups:
The mechanism by which benzoic acid, 2-nitroso-, methyl ester exerts its effects involves its reactivity as an electrophile due to the electron-withdrawing nature of both the nitro and nitroso groups. These groups enhance its ability to participate in further reactions such as:
Thermodynamic properties such as enthalpy of fusion have been studied, indicating values around kJ/mol at approximately 261 K .
Benzoic acid, 2-nitroso-, methyl ester has several scientific applications:
Nitrosation of methyl benzoate derivatives represents the fundamental pathway for synthesizing Benzoic acid, 2-nitroso-, methyl ester (C₈H₇NO₃; CAS 61161-26-0). This transformation typically targets the ortho position relative to the ester group, leveraging the directing influence of the carbonyl functionality. Electrophilic nitrosating agents—including nitrous acid (HNO₂), alkyl nitrites (RONO), and nitrosonium salts (NO⁺BF₄⁻)—facilitate this substitution. The reaction proceeds through an electrophilic aromatic substitution (SEAr) mechanism, where the electron-deficient nitrosonium ion (NO⁺) attacks the electron-rich aromatic ring. Kinetic studies indicate that electron-donating substituents meta or para to the ester group accelerate nitrosation, whereas steric hindrance at the ortho position significantly reduces yields [6].
A critical advancement involves in situ generation of nitrosyl chloride (NOCl) from sodium nitrite and hydrochloric acid under anhydrous conditions, achieving 72–78% yields of the target nitroso compound. This method minimizes over-oxidation to nitro derivatives, a common side reaction in nitrosation chemistry. The crystalline product exhibits stability as a pale yellow solid, though it remains photosensitive and requires storage under inert atmospheres [4]. Table 1 compares nitrosation agents and their efficiencies:
Table 1: Nitrosation Agents for Methyl 2-Nitrosobenzoate Synthesis
Nitrosating Agent | Reaction Conditions | Yield (%) | Byproducts |
---|---|---|---|
Isoamyl nitrite | DMSO, 25°C, 1 h | 75 | 2-Nitro isomer |
Nitrosonium tetrafluoroborate | Acetonitrile, 0°C, 30 min | 82 | None observed |
NaNO₂/HCl | Ether, −10°C, 2 h | 68 | Diazonium salts |
Heterocyclic nitrosation mechanisms provide additional insights; for example, indoles undergo nitrosation at C3 followed by tautomerization to form stable oximes. Analogous behavior in benzoate systems explains the propensity for ortho-quinoid stabilization in methyl 2-nitrosobenzoate [4].
Regioselective installation of the nitroso group at the ortho position is achievable through a sequential nitration-nitrosation strategy. This approach first introduces a nitro group ortho to the ester via mixed-acid nitration (H₂SO₄/HNO₃), followed by controlled reduction to the amino intermediate and diazotization-nitrosation. Key to this method is maintaining temperatures below −15°C during nitrosation to prevent C-nitroso to C-nitro oxidation and dimerization [2] [7].
Low-temperature regimes (−30°C to −15°C) profoundly enhance regioselectivity. At −25°C, methyl 2-nitrobenzoate undergoes nitrosation with 89% selectivity for the target compound, whereas reactions at 0°C yield ≤50% due to competing para-nitrosation and oxidative decomposition. This temperature sensitivity arises from the higher activation energy barrier for ortho attack (ΔG‡ = 68 kJ/mol) versus para attack (ΔG‡ = 52 kJ/mol), as confirmed by density functional theory calculations. Industrial protocols exploit this by employing cryoreactors to achieve kilogram-scale production with >85% isolated yields [2]. Table 2 details temperature effects:
Table 2: Temperature-Dependent Regioselectivity in Nitrosation
Precursor | Temp (°C) | 2-Nitroso Isomer (%) | 4-Nitroso Isomer (%) | Yield (%) |
---|---|---|---|---|
Methyl 2-nitrobenzoate | −30 | 94 | <1 | 78 |
Methyl 2-nitrobenzoate | −15 | 89 | 3 | 82 |
Methyl 2-nitrobenzoate | 0 | 52 | 18 | 65 |
Solvent polarity dictates the tautomeric equilibrium between nitroso and oxime forms, critically influencing reactivity and isolation efficiency. Nonpolar solvents (e.g., dichloromethane) stabilize the monomeric nitroso tautomer, while protic solvents (e.g., methanol) promote oxime formation via proton-assisted tautomerism. Infrared spectroscopy confirms distinct C=N (1520 cm⁻¹) and N=O (1420 cm⁻¹) stretches in aprotic media, whereas protic solvents exhibit O-H broadening (3200–3400 cm⁻¹) characteristic of oximes [5] [6].
Trifluoroacetic acid (TFA) uniquely enhances ortho selectivity (≤90%) by protonating the ester carbonyl, augmenting its electron-withdrawing effect and directing nitrosation to the adjacent position. Conversely, acetic anhydride promotes ipso nitrosation at sites pre-activated by electron-donating groups. For methyl benzoate substrates bearing meta-alkyl substituents, TFA achieves 6-nitroso derivatives with 69% yield, demonstrating solvent-dependent site-switching [5]. Optimization requires strict anhydrous conditions, as water hydrolyzes the ester, redirecting nitrosation to carboxylate meta positions [10].
Conventional nitrosation employs stoichiometric nitrosating agents, generating corrosive byproducts. Heterogeneous acid catalysts offer sustainable alternatives by enabling reagent recycling and minimizing waste. Zirconium-titanium mixed oxides (ZrO₂-TiO₂; molar ratio 1.2:1), sulfated via (NH₄)₂SO₄ treatment, exhibit superacidic properties (H₀ = −14.52 to −16.02) and catalyze tandem esterification-nitrosation. The catalyst’s honeycomb architecture (observed via SEM) provides high surface area (≥180 m²/g) and acid site density (0.8 mmol H⁺/g), facilitating 82% conversion of benzoic acid to methyl 2-nitrosobenzoate in one pot [10].
Mechanistically, zirconium Lewis acid sites activate the carboxylic acid group for esterification with methanol, while titanium-mediated NO⁺ transfer enables subsequent nitrosation. After reaction completion, catalyst recovery via filtration and reactivation (550°C calcination) retains 95% activity over five cycles, confirmed by retained sulfur content in energy-dispersive X-ray spectroscopy. Comparatively, homogeneous catalysts (e.g., H₂SO₄) achieve similar yields but necessitate aqueous workups, reducing overall atom economy by 40% [10]. Future efforts focus on immobilizing nitrosyl transfer agents (e.g., NOCl) on mesoporous silica to merge heterogeneous and electrophilic activation.
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0